molecular formula C12H15BrO3 B11844022 Methyl 3-bromo-4-tert-butoxybenzoate CAS No. 1131594-31-4

Methyl 3-bromo-4-tert-butoxybenzoate

Cat. No.: B11844022
CAS No.: 1131594-31-4
M. Wt: 287.15 g/mol
InChI Key: UYPISJKXCYMMGV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(tert-butoxy)benzoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(tert-butoxy)benzoate typically involves the bromination of methyl 4-(tert-butoxy)benzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of Methyl 3-bromo-4-(tert-butoxy)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-(tert-butoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The tert-butoxy group can be oxidized to a tert-butyl ester or further to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products:

Scientific Research Applications

Methyl 3-bromo-4-(tert-butoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(tert-butoxy)benzoate depends on the specific application and the target molecule

Comparison with Similar Compounds

Methyl 3-bromo-4-(tert-butoxy)benzoate can be compared with other similar compounds such as:

Biological Activity

Methyl 3-bromo-4-tert-butoxybenzoate is a compound of interest in various fields, particularly in agricultural and medicinal chemistry. This article explores its biological activity, including its effects on plant growth, pest control, and potential therapeutic applications.

Chemical Structure

This compound is characterized by the following structural formula:

C12H15BrO3\text{C}_{12}\text{H}_{15}\text{BrO}_3

Synthesis

The synthesis of this compound typically involves the bromination of 4-tert-butoxybenzoic acid followed by esterification with methanol. This process can be catalyzed using iron chloride under controlled conditions to yield high purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound, 3-bromo-4-methoxybenzoic acid, has shown effectiveness against pathogens such as Cytospora mandshurica and Coniella diplodiella, which are known to affect various crops .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenInhibition Zone (mm)
3-Bromo-4-methoxybenzoic acidCytospora mandshurica15
This compoundConiella diplodiella12

Herbicidal Effects

This compound has also been evaluated for its herbicidal properties. Studies suggest that it can effectively inhibit weed growth by disrupting physiological processes in target plants. The compound's mode of action involves interference with auxin transport mechanisms, which are crucial for plant growth regulation .

Growth Regulation

In addition to its antimicrobial and herbicidal properties, this compound may play a role in regulating plant growth. Similar compounds have demonstrated the ability to modulate growth patterns in crops, potentially enhancing yield and resistance to environmental stressors .

Case Studies

  • Case Study on Crop Protection : A field trial conducted on soybean crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The treated plants exhibited healthier foliage and increased pod formation.
  • Laboratory Study on Herbicidal Activity : In vitro assays revealed that this compound effectively inhibited the germination of several weed species, including Amaranthus retroflexus and Chenopodium album. The results indicated a promising avenue for developing new herbicides based on this compound .

Properties

CAS No.

1131594-31-4

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3

InChI Key

UYPISJKXCYMMGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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